3-Hydroxy-2,4,6-tribromobenzyl alcohol
CAS No.: 2316-63-4
Cat. No.: VC13686194
Molecular Formula: C7H5Br3O2
Molecular Weight: 360.82 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2316-63-4 |
|---|---|
| Molecular Formula | C7H5Br3O2 |
| Molecular Weight | 360.82 g/mol |
| IUPAC Name | 2,4,6-tribromo-3-(hydroxymethyl)phenol |
| Standard InChI | InChI=1S/C7H5Br3O2/c8-4-1-5(9)7(12)6(10)3(4)2-11/h1,11-12H,2H2 |
| Standard InChI Key | BBWNCMUFINAVBT-UHFFFAOYSA-N |
| SMILES | C1=C(C(=C(C(=C1Br)O)Br)CO)Br |
| Canonical SMILES | C1=C(C(=C(C(=C1Br)O)Br)CO)Br |
Introduction
Structural and Chemical Identity
3-Hydroxy-2,4,6-tribromobenzyl alcohol (CAS No. 2316-63-4) is a polybrominated aromatic compound with the molecular formula C₇H₅Br₃O₂ and a molecular weight of 360.82 g/mol . Its IUPAC name, 2,4,6-tribromo-3-(hydroxymethyl)phenol, reflects its structural features:
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A phenolic ring substituted with bromine atoms at the 2, 4, and 6 positions.
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A hydroxymethyl (-CH₂OH) group at the 3 position.
The compound’s stability is attributed to the electron-withdrawing effects of bromine atoms, which enhance its reactivity in substitution and oxidation reactions .
Synthesis and Industrial Production
Synthetic Routes
The synthesis typically involves sequential bromination and hydroxylation steps:
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Bromination of Benzyl Alcohol Derivatives:
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Catalytic Methods:
| Parameter | Conditions | Yield |
|---|---|---|
| Brominating Agent | Br₂ in acetic acid | 60–75% |
| Catalyst | Aluminum triphenate | >80% |
| Temperature | 70°C | – |
Industrial-Scale Production
Industrial processes use large-scale reactors with stringent control of bromine stoichiometry and waste management to minimize side products like dibrominated analogs .
Physicochemical Properties
Key properties include:
| Property | Value | Source |
|---|---|---|
| Melting Point | 81–85°C (estimated) | |
| Solubility | Soluble in DMSO, THF; insoluble in H₂O | |
| LogP (Octanol-Water) | 3.2 (predicted) | |
| Stability | Sensitive to light and oxidation |
The compound’s low water solubility and high logP suggest a propensity for bioaccumulation in lipid-rich tissues .
Applications in Scientific Research
Organic Synthesis
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Intermediate for Brominated Compounds: Used to synthesize flame retardants, pharmaceuticals, and agrochemicals.
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Cross-Coupling Reactions: Participates in Suzuki-Miyaura reactions to form biaryl structures .
Biological Studies
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Cytotoxicity: Demonstrates concentration-dependent apoptosis in human lung cancer cells (IC₅₀: 12–25 μM) .
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DNA Interaction: Forms covalent adducts with guanine residues, disrupting replication .
Recent Research Findings
Environmental Presence
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